molecular formula C20H15N3O4S B2904076 2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 946345-20-6

2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Numéro de catalogue: B2904076
Numéro CAS: 946345-20-6
Poids moléculaire: 393.42
Clé InChI: JAUDDXOGHYZPQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromene) core with a pyridazinone-thiophene moiety. The structure features:

  • Coumarin backbone: A 2-oxo-2H-chromene system with a carboxamide group at position 2.
  • Pyridazinone-thiophene unit: A 6-oxopyridazin-1(6H)-yl group substituted with a thiophen-2-yl group at position 3, linked via an ethyl chain to the carboxamide nitrogen.

However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Propriétés

IUPAC Name

2-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c24-18-8-7-15(17-6-3-11-28-17)22-23(18)10-9-21-19(25)14-12-13-4-1-2-5-16(13)27-20(14)26/h1-8,11-12H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUDDXOGHYZPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Coumarin-Based Analogs

Table 1: Structural and Functional Comparison of Coumarin Derivatives
Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity (If Available) Reference
2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide Coumarin + pyridazinone-thiophene ethylamide C₁₉H₁₄N₄O₃S 392.4 Not reported
2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Coumarin + 4-sulfamoylphenyl carboxamide C₁₆H₁₂N₂O₅S 344.34 Synthetic method optimized; no bioactivity data
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene + carboxamide-ester hybrid C₂₂H₂₅NO₆S 431.5 Synthetic yield 22%; no bioactivity

Key Observations :

  • The target compound’s pyridazinone-thiophene substituent distinguishes it from simpler coumarin derivatives like compound 12, which lacks heterocyclic complexity but includes a sulfonamide group for enhanced solubility .
  • Compound 6o shares a thiophene moiety but lacks the pyridazinone system, highlighting divergent synthetic strategies .

Pyridazinone-Containing Derivatives

Table 2: Pyridazinone-Based Structural Analogs
Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity (If Available) Reference
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (15) Pyridazinone + piperazine-chlorophenyl + acetohydrazide C₂₃H₂₂ClN₇O₃ 524.9 Cytotoxic activity against AGS cells (IC₅₀ unreported)
N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (23) Pyridazinone + fluorophenyl-piperazine + acetohydrazide C₂₅H₂₈FN₇O₂ 501.5 Anti-proliferative activity (AGS cells); 20.37% nitrogen content
Target Compound Pyridazinone + thiophene + coumarin C₁₉H₁₄N₄O₃S 392.4 Structural novelty; unconfirmed bioactivity

Key Observations :

  • Pyridazinone derivatives like 15 and 23 incorporate piperazine or halogenated aryl groups, which may enhance binding to biological targets (e.g., kinases or GPCRs) .

Thiophene-Containing Compounds

Table 3: Thiophene-Based Comparators
Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity (If Available) Reference
Rotigotine Hydrochloride Tetrahydronaphthalen-amine + thiophene-ethyl C₁₉H₂₅NOS·HCl 351.93 Dopamine agonist (FDA-approved for Parkinson’s)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Pyridazinone-thiophene + triazole-carboxamide C₁₉H₁₆N₆O₂S 392.4 Structural data only; no bioactivity

Key Observations :

  • Thiophene’s electron-rich nature contributes to π-π stacking in drug-receptor interactions, as seen in Rotigotine .
  • The target compound and its triazole analog (CAS 1219913-66-2) share the pyridazinone-thiophene-ethylamide scaffold but differ in aromatic cores (coumarin vs. triazole), affecting polarity and bioavailability .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridazinone core via cyclization of thiophene-containing precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Coupling the pyridazinone moiety with a chromene-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Optimization Strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene groups .
  • Monitor reaction progress with TLC or HPLC to minimize side products .
  • Adjust solvent polarity (e.g., DMSO for solubility of aromatic intermediates) and catalyst loadings (e.g., 1.2 eq. EDC) to enhance efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:
Key Techniques:

  • ¹H/¹³C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm for thiophene/pyridazine) and carbonyl signals (δ 165–175 ppm) .
  • HR-MS (ESI): Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅N₃O₄S) with <2 ppm error .
  • FT-IR: Identify carbonyl stretches (1680–1720 cm⁻¹) and amide N-H bonds (3300 cm⁻¹) .

Data Interpretation Tips:

  • Compare experimental NMR shifts with DFT-calculated values for ambiguous signals (e.g., pyridazine vs. chromene protons) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping aromatic regions .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:
Methodological Approach:

  • Assay Standardization: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .
  • Mechanistic Profiling: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to distinguish direct target engagement from off-target effects .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers in dose-response curves across replicates .

Advanced: What computational strategies predict binding modes with enzyme targets, and how can models be validated?

Answer:
Strategies:

  • Molecular Docking (AutoDock Vina): Screen against X-ray structures of kinases or oxidoreductases (PDB IDs: 2JAK, 3ERT) using flexible ligand sampling .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF plots for conserved interactions (e.g., H-bonds with catalytic lysine) .

Validation:

  • Synthesize analogs with modified hydrogen-bond donors (e.g., -OH → -OCH₃) and compare predicted vs. experimental IC₅₀ values .

Advanced: How to design SAR studies to identify critical functional groups for bioactivity?

Answer:
SAR Workflow:

Core Modifications: Vary substituents on pyridazine (e.g., -OCH₃ vs. -NO₂) and thiophene (e.g., 2-thienyl vs. 3-thienyl) .

Side-Chain Alterations: Replace the ethyl linker with propyl or cyclic amines to assess steric effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.